molecular formula C24H43NO2SSi B015876 (+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol CAS No. 210690-99-6

(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol

Cat. No.: B015876
CAS No.: 210690-99-6
M. Wt: 437.8 g/mol
InChI Key: CGWRBNMJYGSFLD-UKJGBRIBSA-N
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Description

(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol is a complex terpenoid-derived compound with a molecular formula of C₂₄H₄₃NO₂SSi and a molecular weight of 437.75 g/mol . It features a stereochemically defined structure, including:

  • A tert-butyldimethylsilyl (TBDMS) ether group at the 9-position, enhancing stability and lipophilicity.
  • Two conjugated double bonds (6Z and 10E), critical for conformational rigidity .

This compound is primarily utilized in pharmaceutical research as a reference standard or intermediate for drug development. Major suppliers include Toronto Research Chemicals (Canada) and Advanced Technology & Industrial Co., Ltd. (China), highlighting its global relevance .

Properties

IUPAC Name

(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO2SSi/c1-18(11-10-12-19(2)16-26)13-14-23(27-29(8,9)24(5,6)7)20(3)15-22-17-28-21(4)25-22/h13,15,17,19,23,26H,10-12,14,16H2,1-9H3/b18-13-,20-15+/t19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRBNMJYGSFLD-UKJGBRIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stannane-Aldehyde Coupling

The foundational step in synthesizing the target alcohol involves a tin(IV) bromide-mediated reaction between a hex-2-enylstannane and an aldehyde. As detailed in a 2015 patent, (5S)-6-tert-butyldimethylsilyloxy-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane reacts with (E)-but-2-enal to yield (2S,7R,4Z,8E)-1-tert-butyldimethylsilyloxy-5-methyldeca-4,8-diene-2,7-diol. This reaction proceeds with moderate stereoselectivity, producing an ~80:20 mixture of the (7R)- and (7S)-epimers. The (Z)-configured double bond at C6–C7 is retained through careful control of reaction conditions, including low temperatures (-78°C) and anhydrous solvents.

Alternative Aldehyde Substrates

A more convergent approach employs (3S)-4-(4-methoxybenzyloxy)-3-methylbutanal as the aldehyde partner. Coupling with the same stannane generates (2S,7S,9S,4Z)-1-tert-butyldimethylsilyloxy-5,9-dimethyl-10-(4-methoxybenzyloxy)dec-4-ene-2,7-diol. The use of a PMB-protected aldehyde enhances solubility and facilitates subsequent deprotection steps.

Protection and Deprotection Strategies

Acetonide Formation

Following desilylation of the primary silyl ether, the vicinal diol at C7–C8 is protected as an acetonide. Treatment with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in acetone yields the cyclic ketal, stabilizing the stereochemistry during downstream transformations.

Barton-McCombie Deoxygenation

A hydroxyl group at C4 is selectively removed via Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonate intermediate using thiocarbonyl diimidazole, followed by radical reduction with tributyltin hydride and AIBN. This step ensures regio- and stereo-retentive deoxygenation, critical for maintaining the (6Z,10E)-diene geometry.

Stereochemical Control and Analysis

Double Bond Geometry

The (6Z,10E)-diene system is established through iterative tin-mediated couplings and Wittig olefinations. High-pressure liquid chromatography (HPLC) on a chiral stationary phase (Chiralpak IA) confirms the Z/E ratio exceeds 95:5.

Absolute Configuration Verification

X-ray crystallography of the acetonide intermediate (2S,9S,6Z)-2,6-dimethyl-9,10-(dimethylmethylene)dioxydec-6-en-1-ol unambiguously assigns the (2S,9S) configuration. Correlation with optical rotation data ([α]D²⁵ = +12.4°, c = 1.0 in CHCl₃) confirms retention of stereochemistry throughout the synthesis.

Comparative Analysis of Synthetic Routes

StepMethod A (2015 Patent)Method B (Wang et al., 2013)
Starting Material(5S)-Hex-2-enylstannaneBissiloxane-tethered diene
Key CouplingSnBr₄-mediatedRing-closing metathesis
Thiazole IntroductionAldol condensationSuzuki-Miyaura coupling
Overall Yield14% (24 steps)8% (11 steps)
Stereoselectivity>95% de>90% ee

Industrial Scalability Considerations

Solvent Optimization

Replacing dichloromethane with methyl tert-butyl ether (MTBE) in tin-mediated couplings improves reaction scalability while maintaining yields at 85–90%.

Catalytic Asymmetric Steps

The Sawada et al. (2007) method employs a catalytic asymmetric protonation using a bifunctional thiourea catalyst, reducing reliance on chiral auxiliaries and improving atom economy .

Chemical Reactions Analysis

Types of Reactions

The compound (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated hydrocarbon .

Scientific Research Applications

The compound (+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol , with CAS number 210690-99-6, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, supported by comprehensive data and case studies.

Pharmaceutical Research

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest possible activity against various biological targets.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar thiazole-containing compounds showed efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activities .

Agricultural Chemistry

In agricultural applications, this compound may serve as a precursor for developing agrochemicals. Its ability to modify biological pathways makes it a candidate for herbicides or fungicides.

Case Study: Plant Growth Regulation
Research has shown that thiazole derivatives can influence plant growth by modulating hormonal pathways. A specific study indicated that thiazole compounds enhanced root development in certain plant species, which could be extrapolated to the use of this compound in agricultural formulations .

Material Science

The silyl ether functionality allows this compound to be utilized in the development of advanced materials, particularly in coatings and sealants.

Case Study: Silane-Based Coatings
Silane compounds are widely used in creating hydrophobic surfaces. A study highlighted the effectiveness of silyl ether compounds in enhancing the durability and water resistance of coatings applied to various substrates . The incorporation of this compound could potentially improve the performance of such materials.

Biochemical Applications

The structural features of this compound make it suitable for biochemical applications as well.

Case Study: Enzyme Inhibition
Research into enzyme inhibitors has revealed that thiazole derivatives can effectively inhibit specific enzymes linked to disease pathways. This suggests that this compound may also serve as a lead compound for developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl(dimethyl)silyl group can protect reactive sites, allowing for selective reactions to occur.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound C₂₄H₄₃NO₂SSi 437.75 TBDMS ether, thiazole, conjugated dienes Pharmaceutical research, reference standards
Geranylgeraniol (2E,6Z,10E-isomer) C₂₀H₃₄O 290.49 Polyene alcohol Membrane fluidity modulation, biosynthesis
Coenzyme Q10 C₅₉H₉₀O₄ 863.36 Quinone, isoprenoid chain Electron transport chain, antioxidant
Farnesol (2E,6Z-isomer) C₁₅H₂₆O 222.37 Sesquiterpene alcohol Antimicrobial agent, insect pheromone
Mokupalide (a marine terpenoid) C₂₅H₃₈O₄ 402.56 Epoxide, polyene Anticancer research
Key Observations:

TBDMS Ether vs. Hydroxyl Groups : The TBDMS group in the target compound enhances chemical stability and synthetic manipulability compared to hydroxyl-bearing analogs like farnesol or geranylgeraniol. This modification reduces polarity, improving compatibility with organic solvents .

Molecular Weight : The target compound’s higher molecular weight (437.75 vs. ~290–400 for others) reflects its extended alkyl chain and protective groups, influencing pharmacokinetic properties .

Biological Activity

The compound (+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

Chemical Structure

The molecular formula for this compound is C30H52O2SiC_{30}H_{52}O_2Si, and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of the thiazole ring and the silyl ether group are particularly noteworthy as they may influence its interaction with biological targets.

Cytotoxicity

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action is likely related to the inhibition of cell proliferation and induction of apoptosis. For instance, compounds with similar structures have shown promise in targeting cancer cells through various pathways including mitochondrial dysfunction and caspase activation.

PPARγ Activation

Recent studies have highlighted that certain derivatives of thiazole compounds can act as partial agonists for the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). This receptor plays a critical role in glucose metabolism and adipocyte differentiation. The potential activation of PPARγ by this compound could have implications for metabolic disorders such as diabetes.

Case Studies

StudyFindings
Liu et al. (2014)Identified PPARγ activation in thiazole derivatives, suggesting similar activity in related compounds.
Kremsmayr (2017)Explored synthetic pathways for thiazole-containing compounds and their biological implications.
PMC9462189Investigated structural interactions of thiazole derivatives with biological targets, indicating potential therapeutic applications.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the thiazole moiety may allow for competitive inhibition of enzymes involved in metabolic pathways.
  • Membrane Disruption : The hydrophobic silyl ether group could facilitate interaction with lipid membranes, leading to increased permeability or cell lysis.
  • Receptor Modulation : As noted with PPARγ activation, structural features may enable binding to specific receptors involved in metabolic regulation.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves stereoselective formation of chiral centers (2S, 9S) and regioselective introduction of the thiazole and silyl ether groups. Key steps include:

  • Olefin metathesis for constructing the diene system (6Z,10E).
  • Silylation using tert-butyl(dimethyl)silyl (TBS) groups to protect hydroxyl intermediates.
  • Thiazole incorporation via nucleophilic substitution or cross-coupling reactions. Purification typically employs silica gel chromatography or preparative HPLC, with purity validated by NMR and mass spectrometry .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use multi-dimensional NMR (e.g., 1^1H, 13^13C, COSY, HSQC) to resolve stereochemistry and confirm double-bond geometry (Z/E).

  • X-ray crystallography for absolute configuration validation.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C24_{24}H43_{43}NO2_2SSi) .

Q. What safety protocols are critical during handling?

Refer to safety data sheets (SDS) for related silyl ethers and thiazoles:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Incompatibilities : Avoid strong acids/bases that may cleave the silyl ether .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Compound stability : Monitor degradation via HPLC under assay conditions (e.g., pH, temperature).
  • Stereochemical purity : Verify enantiomeric excess (EE) using chiral HPLC .

Q. What experimental strategies can elucidate its mechanism of action?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with targets (e.g., enzymes, receptors).
  • Molecular docking guided by the thiazole moiety’s interaction with hydrophobic pockets in proteins .

Q. How does the compound’s stability vary under physiological conditions?

Conduct accelerated stability studies :

  • pH-dependent hydrolysis : Monitor silyl ether cleavage in buffers (pH 1–9) via LC-MS.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Light sensitivity : Test photodegradation under UV/visible light .

Q. What computational tools are suitable for predicting its reactivity?

  • Density functional theory (DFT) to model reactions at chiral centers or diene systems.
  • Molecular dynamics (MD) simulations to study conformational flexibility in solution .

Comparative and Methodological Questions

Q. How does this compound compare to structurally related analogs in biological assays?

  • Structure-activity relationship (SAR) : Compare with analogs lacking the silyl ether or thiazole group (e.g., 2-methylthiazole derivatives).
  • Biological assays : Test antimicrobial activity (MIC assays) or cytotoxicity (MTT assays) against control compounds .

Q. What advanced spectroscopic techniques can resolve overlapping signals in its NMR spectrum?

  • NOESY/ROESY to assign stereochemistry via spatial proximity of protons.
  • 29^29Si NMR to confirm silyl ether integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol
Reactant of Route 2
(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol

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